molecular formula C11H5F3IN3O2 B12812161 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12812161
M. Wt: 395.08 g/mol
InChI Key: CVZOOIYLLHATFJ-UHFFFAOYSA-N
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Description

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: The addition of an iodine atom to the pyrimidine ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric and sulfuric acids, while halogenation might involve iodine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or cyano derivatives, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the nitro group, which affects its reactivity and applications.

    6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, influencing its substitution reactions.

    2-Iodo-6-(3-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, altering its electronic properties.

Uniqueness

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of iodine, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased stability in biological systems.

Properties

Molecular Formula

C11H5F3IN3O2

Molecular Weight

395.08 g/mol

IUPAC Name

2-iodo-4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5F3IN3O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-2-1-3-7(4-6)18(19)20/h1-5H

InChI Key

CVZOOIYLLHATFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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